Introduction: The Chroman-4-one Scaffold and the Significance of 6,7-Dichloro Substitution
Introduction: The Chroman-4-one Scaffold and the Significance of 6,7-Dichloro Substitution
An In-Depth Technical Guide to the Chemical Properties of 6,7-Dichlorochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
The chroman-4-one scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1][2] This structural motif, consisting of a fused dihydropyranone and benzene ring, serves as a versatile template in medicinal chemistry.[2] The strategic placement of substituents on the chroman-4-one framework is a key determinant of its therapeutic efficacy and selectivity, leading to a wide spectrum of biological actions including antimicrobial, anticancer, and enzyme inhibitory effects.[1][3]
This guide focuses on 6,7-Dichlorochroman-4-one , a specific derivative where the aromatic ring is substituted with two chlorine atoms. This substitution pattern significantly modulates the electronic properties and reactivity of the molecule. The two electron-withdrawing chlorine atoms at the C6 and C7 positions decrease the electron density of the aromatic ring, influencing its susceptibility to electrophilic substitution and altering the reactivity of the neighboring carbonyl group. Understanding these properties is crucial for its application as a key intermediate and building block in the synthesis of complex bioactive molecules and novel chemical entities.
Physicochemical and Spectroscopic Properties
6,7-Dichlorochroman-4-one is an off-white to light yellow powder under standard conditions.[3] Its core chemical properties are summarized below, providing a foundational dataset for experimental design and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆Cl₂O₂ | - |
| Molecular Weight | 217.05 g/mol | - |
| CAS Number | 27407-06-3 | [3] |
| Appearance | Off-white to light yellow powder | [3] |
| Melting Point | 131-132 °C | [3] |
| Boiling Point | 361.6 ± 42.0 °C (Predicted) | [3] |
| Density | 1.469 ± 0.06 g/cm³ (Predicted) | [3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ: 2.79 (t, 2H), 4.52 (t, 2H), 7.10 (s, 1H), 7.90 (s, 1H) | [4] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ: 37.4, 67.6, 118.0, 120.2, 120.9, 126.0, 128.3, 140.0, 160.3, 189.9 | [4] |
Synthesis of 6,7-Dichlorochroman-4-one
The primary synthetic route to 6,7-Dichlorochroman-4-one involves an intramolecular Friedel-Crafts acylation of a substituted phenoxypropionic acid. This cyclization is effectively achieved using a strong acid catalyst, such as liquid hydrogen fluoride.
Workflow for Synthesis
Caption: Synthesis workflow for 6,7-Dichlorochroman-4-one.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 6,7-Dichlorochroman-4-one.[4]
Materials:
-
3-(3,4-dichlorophenoxy)propionic acid (500 mg)
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Liquid hydrogen fluoride (50 mL)
-
Solid carbon dioxide (dry ice)
-
Acetone
-
Diethyl ether
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10% aqueous sodium carbonate solution
-
Anhydrous magnesium sulfate
Procedure:
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Reaction Setup: In a suitable fume hood, suspend 500 mg of 3-(3,4-dichlorophenoxy)propionic acid in 50 mL of liquid hydrogen fluoride within a compatible reaction vessel.
-
Cooling: Cool the reaction system using a solid carbon dioxide/acetone bath.
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Reaction: Stir the resulting slurry overnight. The cooling bath should not be replenished, allowing the reaction mixture to slowly warm to ambient temperature.
-
HF Removal: After the reaction is complete, carefully remove the hydrogen fluoride by evaporation with a gentle stream of air or nitrogen.
-
Extraction: Dissolve the solid residue in diethyl ether.
-
Washing: Transfer the ether solution to a separatory funnel and wash with a 10% aqueous sodium carbonate solution to neutralize any remaining acid.
-
Drying and Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield 6,7-Dichlorochroman-4-one as an off-white solid (typical yield: ~76%).[4] The product is often of sufficient purity for subsequent use without further purification.[4]
Spectroscopic Analysis: A Deeper Look
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¹H NMR Spectroscopy : The proton NMR spectrum is characterized by four distinct signals. The two triplets at 2.79 ppm and 4.52 ppm correspond to the two methylene groups (-CH₂-) at the C3 and C2 positions, respectively.[4] The downfield shift of the C2 protons is due to the deshielding effect of the adjacent oxygen atom. Two singlets appear in the aromatic region at 7.10 ppm and 7.90 ppm, corresponding to the protons at C8 and C5, respectively.[4] The significant downfield shift of the C5 proton is caused by the anisotropic effect of the nearby carbonyl group.
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¹³C NMR Spectroscopy : The carbon spectrum shows nine distinct signals, confirming the molecular structure.[4] The peak at 189.9 ppm is characteristic of a ketone carbonyl carbon. The signal at 67.6 ppm corresponds to the C2 carbon bonded to the ether oxygen, while the C3 methylene carbon appears at 37.4 ppm. The remaining signals in the 118.0-160.3 ppm range represent the carbons of the dichloro-substituted benzene ring.[4]
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Infrared (IR) Spectroscopy : The IR spectrum of 6,7-Dichlorochroman-4-one will exhibit several key absorption bands. The most prominent feature is a strong C=O stretching vibration, characteristic of an aromatic ketone, which is expected in the range of 1660–1700 cm⁻¹.[5] Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[6] Additionally, C-H stretching from the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.[6] A distinct C-O-C stretching band for the ether linkage will also be present, typically in the 1000-1300 cm⁻¹ region.
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Mass Spectrometry : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 216. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments. The M+2 peak will have an intensity of approximately 65% of the M⁺ peak, and the M+4 peak will be about 10% of the M⁺ peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Chemical Reactivity and Mechanistic Pathways
The reactivity of 6,7-Dichlorochroman-4-one is governed by its three primary functional components: the ketone, the activated methylene group at C3, and the electron-deficient aromatic ring.
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Reactions at the Carbonyl Group: The ketone at C4 is a primary site for nucleophilic attack. It can undergo reduction to the corresponding secondary alcohol, 6,7-Dichlorochroman-4-ol, using common reducing agents like sodium borohydride (NaBH₄). This transformation is fundamental for introducing stereocenters and further functionalization.
-
Reactions at the α-Methylene Group: The protons on the C3 carbon are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, such as in aldol condensations or alkylations, allowing for the introduction of substituents at the C3 position.
-
Aromatic Ring Substitution: The two chlorine atoms are strongly deactivating, making electrophilic aromatic substitution on the benzene ring challenging compared to the unsubstituted chroman-4-one. Substitution, if forced, would be directed by the activating ether oxygen and the deactivating chloro and carbonyl groups.
Representative Reaction: Reduction of the Carbonyl Group
Note: The DOT script above is a template. A graphical representation would require actual chemical structure images, which cannot be directly generated here. The diagram illustrates the nucleophilic attack of a hydride from NaBH₄ on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the final alcohol product.
Caption: Mechanism for the reduction of 6,7-Dichlorochroman-4-one.
Potential Applications in Research and Drug Development
Substituted chroman-4-ones are recognized as valuable scaffolds in drug discovery. While specific applications for 6,7-Dichlorochroman-4-one are not extensively documented, its structure suggests significant potential:
-
Intermediate for Novel Therapeutics: As a functionalized building block, it can be used to synthesize more complex molecules. The dichloro-substitution provides a unique electronic and steric profile that could be exploited to develop selective inhibitors for various enzymes, such as sirtuins (Sirt2), where substituted chromanones have shown promise.[3]
-
Scaffold for Anticancer Agents: The chroman-4-one core is present in compounds with demonstrated anticancer activity.[1] Further modification of 6,7-Dichlorochroman-4-one could lead to new cytotoxic agents for evaluation in cancer cell lines.
-
Probe for Structure-Activity Relationship (SAR) Studies: This molecule serves as an excellent starting point for SAR studies. By systematically modifying the ketone, the C2/C3 positions, or displacing the chlorine atoms, researchers can probe the structural requirements for binding to specific biological targets.
Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
References
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GUPEA. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved from [Link]
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Emami, S., & Falahati, M. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 91, 245-267. Retrieved from [Link]
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Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6884-6893. Retrieved from [Link]
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ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Chem-Impex. (n.d.). 6-Chloro-7-hydroxychroman-4-one. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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